Dicarbonyl(2,4-pentanedionato)iridium

Description

BenchChem offers high-quality Dicarbonyl(2,4-pentanedionato)iridium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicarbonyl(2,4-pentanedionato)iridium including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBREHTKYXYKM-FHJHGPAASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dicarbonyl(2,4-pentanedionato)iridium CAS 14023-80-4 properties

An In-depth Technical Guide to Dicarbonyl(2,4-pentanedionato)iridium(I)

Introduction: Unveiling a Versatile Iridium(I) Precursor

Dicarbonyl(2,4-pentanedionato)iridium(I), often abbreviated as Ir(acac)(CO)₂, is an air-stable, organometallic iridium complex that has garnered significant interest within the scientific community. Its unique combination of a d⁸ square planar iridium(I) center, two strongly π-accepting carbonyl ligands, and a bidentate acetylacetonate (acac) ligand bestows upon it a versatile reactivity profile. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and applications, tailored for researchers and professionals in chemistry and materials science. While structurally analogous to the well-studied rhodium complex, Rh(acac)(CO)₂, the iridium counterpart offers distinct reactivity, often enabling unique catalytic transformations and serving as a valuable precursor for advanced materials.[1] This document aims to be a definitive resource, elucidating the causality behind its chemical behavior and providing actionable protocols for its use.

Core Physicochemical and Structural Properties

Ir(acac)(CO)₂ is typically a copper-brown crystalline solid.[2][3] Its stability in air and solubility in common organic solvents like acetone and benzene facilitate its handling and application in a variety of reaction media.[1] The central iridium(I) atom adopts a square planar coordination geometry, a common configuration for d⁸ metal ions, which is crucial for its catalytic activity as it provides open coordination sites for substrate binding.

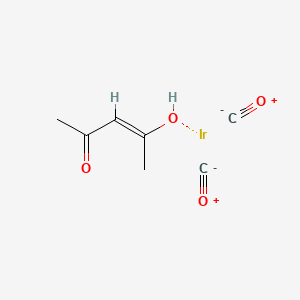

Molecular Structure and Bonding

The molecular architecture consists of a central iridium atom chelated by one acetylacetonate ligand through its two oxygen atoms and coordinated to two terminal carbonyl ligands.[4] The acetylacetonate ligand forms a stable six-membered ring with the iridium atom, contributing to the overall stability of the complex. The two carbonyl ligands are strong π-acceptors, which influences the electron density at the iridium center and plays a key role in its reactivity, particularly in oxidative addition reactions.[5]

Caption: Molecular structure of Dicarbonyl(2,4-pentanedionato)iridium(I).

Summary of Key Properties

| Property | Value | Reference |

| CAS Number | 14023-80-4 | [4][6] |

| Molecular Formula | C₇H₈IrO₄ | [6] |

| Molecular Weight | 347.35 g/mol | [4][6] |

| Appearance | Copper-brown crystalline solid | [2][3] |

| Melting Point | >145 °C | [2] |

| Purity | Typically 97-98% | [4] |

| Iridium Content | ~54.8% | [3] |

High-Yield Synthesis Protocol

The synthesis of Ir(acac)(CO)₂ is critical for its accessibility in research. While several routes exist, a particularly efficient and high-yield method involves a two-step process starting from hydrated iridium trichloride. This method avoids costly or difficult-to-handle starting materials and boasts a high overall yield.[7]

Rationale for the Synthetic Strategy

The core of this strategy is the initial formation of an intermediate, (1,5-cyclooctadiene)iridium(I) chloride dimer, ([Ir(COD)Cl]₂). The 1,5-cyclooctadiene (COD) ligand is a labile diolefin that stabilizes the Iridium(I) oxidation state and is readily displaced in the subsequent step. The subsequent reaction with carbon monoxide introduces the carbonyl ligands, followed by the addition of acetylacetone in the presence of a base to form the final, stable product. This sequence is efficient because the intermediates are well-defined and the ligand substitution steps proceed cleanly.[7]

Step-by-Step Synthesis Workflow

Caption: High-yield two-step synthesis of Ir(acac)(CO)₂.

Detailed Experimental Procedure

Step 1: Synthesis of [Ir(COD)(μ-Cl)]₂

-

In a round-bottom flask equipped with a reflux condenser, combine Iridium trichloride hydrate (IrCl₃·xH₂O) with a 2:1 (v/v) mixture of ethanol and water.

-

Add an excess of 1,5-cyclooctadiene (COD).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 18-24 hours. The color of the solution will change, and a solid will precipitate.

-

Cool the reaction mixture to room temperature.

-

Collect the yellow-orange solid by filtration, wash with ethanol and then diethyl ether, and dry under vacuum. The yield is typically greater than 95%.[7]

Step 2: Synthesis of Ir(acac)(CO)₂

-

Suspend the [Ir(COD)(μ-Cl)]₂ dimer in a suitable solvent such as acetone or dichloromethane.

-

Bubble carbon monoxide (CO) gas through the suspension. The reaction progress can be monitored by the dissolution of the solid and a color change. Caution: CO is highly toxic and this step must be performed in a well-ventilated fume hood.

-

Once the carbonylation is complete, add a slight excess of acetylacetone (acacH).

-

Add a base, such as anhydrous sodium carbonate (Na₂CO₃), to deprotonate the acetylacetone, facilitating its coordination to the iridium center.

-

Stir the mixture at room temperature until the reaction is complete.

-

Filter the solution to remove any inorganic salts.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the solid from a solvent mixture like dichloromethane/hexane to obtain pure, copper-brown crystals of Ir(acac)(CO)₂. The yield for this step is typically above 90%.[7]

Spectroscopic and Analytical Characterization

Characterization of Ir(acac)(CO)₂ relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly informative for this complex due to the presence of carbonyl ligands.

-

Infrared (IR) Spectroscopy: The two carbonyl ligands give rise to strong, sharp absorption bands in the ν(CO) region of the IR spectrum, typically between 1950 and 2100 cm⁻¹. The exact positions of these bands are sensitive to the solvent and the electronic environment of the iridium center. For the analogous rhodium complex, these stretches appear around 2084 and 2013 cm⁻¹, and similar values are expected for the iridium complex.[8] The acetylacetonate ligand also displays characteristic bands, notably the C=O and C=C stretching vibrations, which are typically observed in the 1500-1650 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic resonances for the acetylacetonate ligand: a singlet for the methine proton (γ-CH) and a singlet for the two equivalent methyl groups (CH₃). ¹³C NMR will show distinct signals for the carbonyl carbons, as well as the carbons of the acac ligand.

Reactivity and Catalytic Applications

The utility of Ir(acac)(CO)₂ stems from its reactivity, which is dominated by the Iridium(I) center's ability to undergo oxidative addition. This elementary step is the gateway to numerous catalytic cycles.

Key Reaction Types

-

Oxidative Addition: The complex readily reacts with various substrates, such as alkyl halides and dihydrogen, in oxidative addition reactions where the iridium center is oxidized from Ir(I) to Ir(III).[5][9]

-

Ligand Substitution: The CO or acac ligands can be displaced by other ligands, such as phosphines, allowing for the synthesis of a wide range of iridium complexes with tailored electronic and steric properties.

Primary Applications

-

Homogeneous Catalysis: Ir(acac)(CO)₂ is an effective catalyst or precatalyst for several organic transformations. It has been cited as a catalyst for the isomerization and anti-Markovnikov arylation of olefins.[6] Its ability to activate small molecules also makes it a candidate for various carbonylation and hydrogenation reactions, analogous to established rhodium and palladium systems.[10][11]

-

Precursor for Materials Science: The compound serves as a high-purity precursor for the deposition of iridium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).[7] Iridium coatings are highly valued for their exceptional corrosion resistance, high melting point, and catalytic properties, making them crucial in applications ranging from protective coatings in aerospace to electrodes in industrial chemistry.

Safety and Handling

As with all metal carbonyl complexes, Ir(acac)(CO)₂ must be handled with appropriate care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the solid powder, use of a dust mask or a respirator is recommended.[3][5]

-

Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[13]

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, regional, and national regulations.[12]

Conclusion

Dicarbonyl(2,4-pentanedionato)iridium(I) is a cornerstone compound in iridium chemistry. Its robust yet reactive nature, coupled with a straightforward and high-yield synthesis, makes it an invaluable tool for both fundamental research and applied sciences. From catalyzing intricate organic transformations to serving as a precursor for high-performance materials, the applications of Ir(acac)(CO)₂ are extensive. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and safely explore the full potential of this versatile iridium complex.

References

-

Wikipedia. (2023). Dicarbonyl(acetylacetonato)rhodium(I). Retrieved from [Link]

-

Aspira Chemical. (n.d.). (Acetylacetonato)dicarbonyliridium(I), Ir 54.8%. Retrieved from [Link]

-

Lindfors, L., et al. (2020). In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. Chemistry of Materials. Retrieved from [Link]

-

Shapley, P. A., et al. (1987). γ-Carbon-bonded 2,4-pentanedionato complexes of trivalent iridium. Inorganic Chemistry. Retrieved from [Link]

- Zhang, F., et al. (2014). Method for preparing dicarbonyl iridium acetylacetonate (I). Google Patents (CN104230999A).

-

Wikipedia. (2023). Vanadyl acetylacetonate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). Retrieved from [Link]

-

Cotton, F. A., & Elder, R. C. (1964). The Crystal Structure of Tetrameric Cobalt(II) Acetylacetonate. Inorganic Chemistry. Retrieved from [Link]

-

Gabriele, B., et al. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI. Retrieved from [Link]

-

Baya, M., et al. (2012). Synthesis and reactivity of an iridium complex based on a tridentate aminophosphano ligand. Dalton Transactions. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2015). Crystal structure of di-μ-hydroxido-κ4 O:O-bis[bis(acetylacetonato-κ2 O,O′)cobalt(III)]. Acta Crystallographica Section E. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2018). Synthesis and Characterization of the mixed ligand complexes. Chemical Science Review and Letters. Retrieved from [Link]

-

Aznarez, S., et al. (2019). Catalytic Activity of Mono‐ and Bimetallic Rhodium(I) and Iridium(I) Complexes. ResearchGate. Retrieved from [Link]

-

Salemi, A., et al. (2019). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules. Retrieved from [Link]

-

Wikipedia. (2023). Iridium acetylacetonate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of rhodium(I) dicarbonyl complexes. Retrieved from [Link]

-

PENTA s.r.o. (2024). Acetylacetone - Safety Data Sheet. Retrieved from [Link]

-

SpectraBase. (n.d.). Iridium, dicarbonyl(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-O,O')-, (SP-4-2)-. Retrieved from [Link]

-

Grigoropoulos, A., et al. (2010). Monomeric Square-Planar Cobalt(II) Acetylacetonate: Mystery or Mistake?. Crystal Growth & Design. Retrieved from [Link]

-

Butt, Y. C., et al. (2012). Cyclopentadienone Iridium Bipyridyl Complexes: Acid-stable Transfer Hydrogenation Catalysts. Organometallics. Retrieved from [Link]

-

Ferreira, H., et al. (2022). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes. MDPI. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Synthesis and photoluminescence of iridium(iii) arylacetylide complexes with acetylide-localized emissive excited states. Dalton Transactions. Retrieved from [Link]

Sources

- 1. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 14023-80-4 | (Acetylacetonato)dicarbonyliridium(I), Ir 54.8% | Ir(CO)2(acac) [aspirasci.com]

- 4. 14023-80-4 CAS Manufactory [m.chemicalbook.com]

- 5. (Acetylacetonato)dicarbonyliridium(I) 14023-80-4 [sigmaaldrich.com]

- 6. (Acetylacetonato)dicarbonyliridium(I) | CAS 14023-80-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I) - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and reactivity of an iridium complex based on a tridentate aminophosphano ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility of Dicarbonyl(2,4-pentanedionato)iridium(I) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the solubility characteristics of dicarbonyl(2,4-pentanedionato)iridium(I), [Ir(acac)(CO)₂], a significant organometallic complex with applications in catalysis and materials science. Understanding its behavior in various organic solvents is paramount for its effective utilization in synthesis, formulation, and process development. This document moves beyond a simple tabulation of data to offer insights into the underlying principles governing its solubility and provides actionable protocols for experimental determination and handling.

Executive Summary: The Solubility Profile of [Ir(acac)(CO)₂]

Dicarbonyl(2,4-pentanedionato)iridium(I) is a copper-brown crystalline solid. While specific quantitative solubility data is not extensively documented in readily available literature, a comprehensive analysis of its structural analogues and related iridium complexes allows for a robust qualitative and predictive assessment. This complex is generally considered to be soluble in a range of common organic solvents, a characteristic driven by the presence of the organic acetylacetonate (acac) ligand and the overall neutral charge of the complex. Its solubility is influenced by solvent polarity, the potential for coordinate bonding, and temperature.

Based on the known solubility of its rhodium analogue, dicarbonyl(acetylacetonato)rhodium(I), which dissolves in acetone and benzene, and the general solubility of other iridium acetylacetonate complexes in organic solvents, a similar profile can be anticipated for [Ir(acac)(CO)₂]. This guide will systematically explore the expected solubility across various solvent classes and provide the methodology to quantify these properties with high fidelity.

Theoretical Framework: Factors Influencing Solubility

The dissolution of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For [Ir(acac)(CO)₂], the key factors are:

-

Van der Waals Forces: The organic acetylacetonate ligand, with its hydrocarbon backbone, facilitates interaction with nonpolar and moderately polar solvents through London dispersion forces.

-

Dipole-Dipole Interactions: The carbonyl ligands (CO) introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Coordinate Bonding: Solvents with donor atoms (e.g., oxygen in ethers and ketones, nitrogen in amides) can potentially interact with the iridium center, although this can also lead to ligand substitution and decomposition, a critical consideration for solution stability.

-

Solvent Polarity: A solvent's polarity plays a crucial role. While nonpolar solvents may sufficiently solvate the molecule through dispersion forces, moderately polar solvents are often optimal, balancing the interactions with both the organic ligand and the polar carbonyl groups. Highly polar protic solvents are generally poor choices due to the potential for reaction and the nonpolar nature of the majority of the molecule.

The interplay of these factors dictates the extent to which [Ir(acac)(CO)₂] will dissolve in a given solvent.

Qualitative Solubility Assessment

Based on the principles outlined above and data from analogous compounds, the expected qualitative solubility of [Ir(acac)(CO)₂] in various organic solvent classes is summarized below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are of moderate polarity and can effectively solvate the entire complex. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic rings interact well with the acetylacetonate ligand. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | The ether oxygen can interact with the metal center, and the hydrocarbon body of the solvent with the acac ligand. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Similar to ethers, the ketone carbonyl group can interact with the iridium center. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble, but with potential for instability | The high polarity and coordinating ability of these solvents can promote dissolution, but may also lead to ligand substitution or decomposition over time. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The high polarity and protic nature of alcohols are generally not conducive to solvating the largely nonpolar complex. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The nonpolar nature of alkanes is insufficient to overcome the crystal lattice energy of the complex. |

Quantitative Solubility Determination: An Experimental Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. Given the air-sensitive nature of many organometallic compounds, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.

Materials and Equipment

-

Dicarbonyl(2,4-pentanedionato)iridium(I)

-

Anhydrous organic solvents of interest

-

Analytical balance

-

Vials with screw caps and PTFE-lined septa

-

Orbital shaker or magnetic stirrer

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram outlines the shake-flask method, a reliable technique for determining thermodynamic solubility.

Caption: Workflow for determining the solubility of [Ir(acac)(CO)₂].

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of [Ir(acac)(CO)₂] (sufficient to ensure undissolved solid remains) into a vial.

-

Add a precise volume of the desired anhydrous solvent.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture.

-

Maintain a constant temperature.

-

Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.

-

-

Phase Separation:

-

Cease agitation and allow the excess solid to settle.

-

Centrifuge the vial to ensure a clear separation of the supernatant from any suspended solid particles.

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-weighed syringe or a calibrated micropipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration. A calibration curve prepared with known concentrations of [Ir(acac)(CO)₂] is essential.

-

-

Calculation:

-

Calculate the solubility in the original solvent using the following formula: Solubility = (Concentration of diluted sample) x (Dilution factor)

-

Solution Stability and Handling

The stability of [Ir(acac)(CO)₂] in solution is a critical parameter for its practical application. Organometallic complexes, particularly those with electron-rich metal centers like Iridium(I), can be sensitive to air and moisture.

-

Atmosphere: Solutions of [Ir(acac)(CO)₂] should be prepared and handled under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Iridium(I) center.

-

Solvent Purity: The use of anhydrous and deoxygenated solvents is crucial to prevent decomposition.

-

Light Sensitivity: While not extensively reported for this specific complex, it is good practice to protect solutions of organometallic compounds from direct light to avoid potential photochemical reactions.

-

Thermal Stability: The solid compound is reported to have good thermal stability. However, in solution, thermal decomposition may be more facile. It is advisable to store solutions at low temperatures when not in use.

The following logical diagram illustrates the key considerations for maintaining the integrity of [Ir(acac)(CO)₂] solutions.

Caption: Best practices for ensuring the stability of [Ir(acac)(CO)₂] solutions.

Conclusion

Dicarbonyl(2,4-pentanedionato)iridium(I) is a versatile organometallic complex with favorable solubility in a range of common organic solvents, particularly chlorinated hydrocarbons, aromatic hydrocarbons, ethers, and ketones. While comprehensive quantitative data remains to be systematically published, the provided qualitative assessment and detailed experimental protocol offer a robust framework for researchers and professionals to effectively work with this compound. Adherence to strict inert atmosphere techniques for handling and storage is paramount to ensure the integrity of its solutions. This guide serves as a foundational resource for the successful application of [Ir(acac)(CO)₂] in various chemical endeavors.

References

-

Wikipedia. (2023, April 25). Iridium acetylacetonate. Retrieved February 26, 2026, from [Link]

- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.

- Google Patents. (2014). CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I).

Introduction: The Critical Role of Precursor Volatility in Advanced Materials

An In-Depth Technical Guide: A Comparative Analysis of Volatility: Dicarbonyl(acetylacetonato)iridium(I) vs. Tris(acetylacetonato)iridium(III)

In the realm of advanced materials science, particularly in the fabrication of high-performance thin films for electronics, catalysis, and protective coatings, the choice of the chemical precursor is paramount.[1][2][3] Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are cornerstone techniques that rely on the precise delivery of volatile metal-organic compounds to a substrate surface.[4][5] The volatility of a precursor—its ability to transition into the gaseous phase at a given temperature and pressure—directly dictates the efficiency, reproducibility, and temperature window of the deposition process.

This guide provides a detailed comparative analysis of two key iridium precursors: Dicarbonyl(acetylacetonato)iridium(I), denoted as Ir(CO)₂(acac), and Tris(acetylacetonato)iridium(III), or Ir(acac)₃. While both are used to deposit high-purity iridium films, their distinct molecular structures and ligand environments give rise to significant differences in their physical properties, most notably their volatility. For researchers and drug development professionals exploring iridium-based catalysts or functional coatings, understanding these differences is crucial for process optimization and material design.

Part 1: Physicochemical Properties at a Glance

A direct comparison of the fundamental physicochemical properties of Ir(CO)₂(acac) and Ir(acac)₃ reveals the basis for their differing volatilities. The data, compiled from authoritative sources, underscores the significant impact of ligand choice and metal oxidation state on the molecule's physical behavior.

| Property | Ir(CO)₂(acac) | Ir(acac)₃ |

| Chemical Formula | C₇H₇IrO₄[6] | C₁₅H₂₁IrO₆[7] |

| Molecular Weight | 347.35 g/mol [6] | 489.54 g/mol [7] |

| Iridium Oxidation State | +1 | +3 |

| Molecular Geometry | Square Planar (Typical for d⁸) | Octahedral (D₃ Symmetry)[7] |

| Melting Point | Not well-defined; decomposes. | ~269-271 °C (decomposes)[7][8] |

| Sublimation / Vaporization | Thermally stable for vaporization.[9] | Sublimes at ~220–250 °C (vacuum)[10] |

| Thermal Stability | Decomposes upon heating.[9] | Decomposes near melting point.[8][10] |

| Appearance | Dark green solid. | Orange-yellow crystalline powder.[7][8] |

Part 2: The Underpinnings of Volatility: A Mechanistic Comparison

The volatility of a molecular compound is not an arbitrary property; it is governed by the interplay of molecular weight, intermolecular forces, and molecular structure. The significant difference in volatility between Ir(CO)₂(acac) and Ir(acac)₃ can be explained by analyzing these core principles.

Molecular Weight and Ligand Contribution

The most immediate factor is the substantial difference in molecular weight: Ir(acac)₃ (489.54 g/mol ) is approximately 41% heavier than Ir(CO)₂(acac) (347.35 g/mol ). In general, for non-polar compounds of similar structure, lower molecular weight correlates with higher volatility, as less energy is required to overcome gravitational forces and London dispersion forces. The molecular weight difference stems directly from the ligand sphere. Ir(acac)₃ is coordinated by three bidentate acetylacetonate ligands, whereas Ir(CO)₂(acac) has only one acac ligand and two small, simple carbonyl (CO) ligands.

Intermolecular Forces and Molecular Symmetry

Volatility is inversely related to the strength of intermolecular forces. For neutral, non-polar molecules like these, the primary intermolecular interactions are van der Waals forces (specifically, London dispersion forces), which increase with the number of electrons and the surface area of the molecule.

-

Ir(acac)₃: This complex possesses a highly symmetric, near-spherical octahedral geometry (D₃ symmetry).[7] Its large surface area and three bulky acac ligands, with their associated electron clouds, result in significant intermolecular van der Waals interactions within the crystal lattice. More thermal energy is therefore required to break these interactions and allow the molecule to enter the gas phase.

-

Ir(CO)₂(acac): As an Ir(I) d⁸ complex, it adopts a square planar geometry. While still a neutral complex, it is smaller and less spherical than Ir(acac)₃. This structure, with two very small CO ligands, presents a smaller surface area for intermolecular contact, leading to weaker overall dispersion forces compared to Ir(acac)₃.

Vapor Pressure and Thermal Stability

Vapor pressure is the most direct measure of volatility. While precise vapor pressure curves are complex to obtain, studies have established the necessary conditions for using these compounds in MOCVD. Ir(acac)₃ requires a source temperature of over 200°C to achieve sufficient vapor pressure for deposition.[4] It is considered a classic MOCVD precursor but is noted for its relatively low volatility and the high temperatures required.[4]

Conversely, Ir(I) compounds like Ir(CO)₂(acac) have been specifically investigated to overcome the limitations of Ir(acac)₃.[9] Their lower molecular weight and different ligand set are designed to enhance volatility, allowing for lower deposition temperatures, which is a critical advantage for temperature-sensitive substrates.[11] However, the thermal stability of the precursor in the gas phase is also crucial; the compound must be volatile enough to transport but stable enough not to decompose prematurely before reaching the substrate.[1]

Part 3: Experimental Workflow for Volatility Assessment

The volatility and thermal stability of MOCVD precursors are typically evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol: Comparative Volatility Analysis via TGA

Objective: To determine and compare the volatilization and decomposition temperatures of Ir(CO)₂(acac) and Ir(acac)₃.

Materials & Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity Nitrogen or Argon gas (99.999%)

-

Microbalance

-

Ir(CO)₂(acac) powder

-

Ir(acac)₃ powder

-

TGA sample pans (platinum or alumina)

Methodology:

-

Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to manufacturer specifications.

-

Sample Preparation:

-

Tare a clean TGA sample pan on the microbalance.

-

Accurately weigh 5-10 mg of Ir(acac)₃ into the pan. Record the exact mass.

-

Repeat for Ir(CO)₂(acac) in a separate, identical pan.

-

-

TGA Program Execution (Run 1: Ir(acac)₃):

-

Place the Ir(acac)₃ sample pan into the TGA furnace.

-

Purge the furnace with the inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Program the TGA with the following temperature profile:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

-

-

Start the analysis, continuously recording mass, temperature, and time.

-

-

TGA Program Execution (Run 2: Ir(CO)₂(acac):

-

Allow the furnace to cool completely.

-

Repeat Step 3 using the prepared Ir(CO)₂(acac) sample.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature for each compound. This is the TGA curve.

-

Determine the onset temperature of mass loss for each sample. This temperature corresponds to the beginning of sublimation or decomposition. The compound with the lower onset temperature is more volatile.

-

Analyze the TGA curve to identify the temperature range over which the majority of the volatilization occurs. A sharp, single-step mass loss is indicative of clean sublimation, while a multi-step or gradual loss may indicate decomposition.

-

The workflow for this comparative analysis can be visualized as follows:

Caption: Experimental workflow for comparing precursor volatility using TGA.

Conclusion

-

Lower Molecular Weight: Ir(CO)₂(acac) is substantially lighter, requiring less energy for vaporization.

-

Weaker Intermolecular Forces: Its smaller size and the presence of two minimal CO ligands result in weaker van der Waals interactions compared to the large, symmetric Ir(acac)₃ molecule.

This higher volatility makes Ir(CO)₂(acac) and similar Ir(I) compounds promising precursors for low-temperature MOCVD and ALD processes, enabling the deposition of high-quality iridium films on thermally sensitive substrates. While Ir(acac)₃ remains a widely used and well-characterized precursor, its higher required vaporization temperature presents a limitation that more volatile alternatives are designed to overcome. For professionals in material synthesis and catalysis, selecting the appropriate precursor based on these volatility characteristics is a critical step toward successful process development and innovation.

References

-

Grigorii I. Zharkov, Denis V. Krivolapov, Vladimir V. Sharutin, Igor L. Eremenko, Shurong Wang, Nikolay B. Morozova, and Igor K. Igumenov. (2023). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. MDPI. [Link]

-

Synthesis, characterization and thermal decomposition mechanism of tris-acetylacetonate iridium complex. (n.d.). ResearchGate. [Link]

-

Iridium(III) Acetylacetonate CAS 15635-87-7. (n.d.). Aure Chemical. [Link]

-

Morozova, N. B., et al. (2009). Vapor pressure of some volatile iridium(I) compounds with carbonyl, acetylacetonate and cyclopentadienyl ligands. Journal of Thermal Analysis and Calorimetry, 96(1), 261–266. [Link]

-

Vasilyev, V. Y., & Zherdev, A. A. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. MDPI. [Link]

-

In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. (2020). Chemistry of Materials. [Link]

-

Iridium acetylacetonate. (n.d.). Wikipedia. [Link]

-

IRON ACETYLACETONATE. (n.d.). Ataman Kimya. [Link]

-

Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. (1983). DTIC. [Link]

-

Dicarbonyl(acetylacetonato)rhodium(I). (n.d.). Wikipedia. [Link]

-

Infrared spectra and structure of acetylacetonato platinum(II) complexes. I. Infrared spectra and normal coordinate analysis of potassium dichloro(acetylacetonato)platinate(II). (1969). Inorganic Chemistry. [Link]

-

Cobalt tris(acetylacetonate). (n.d.). NIST WebBook. [Link]

- WO2014060864A1 - Precursors for metal organic chemical vapor deposition process (mocvd) and use thereof. (n.d.).

-

Morozova, N. B., et al. (2000). Saturated Vapor Pressure of Iridium(III) Acetylacetonate. ResearchGate. [Link]

- CN1269827C - Method for synthesizing iridium (III) triacetylacetonate. (n.d.).

-

A curve of volatility of the Ir(acac) 3 crystalline powder in different... (n.d.). ResearchGate. [Link]

-

Chemical vapour deposition of Ir-based coatings: chemistry, processes and applications. (2017). Sheffield Hallam University Research Archive. [Link]

-

A novel iridium precursor for MOCVD. (2002). ResearchGate. [Link]

-

Rand, M. J. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. JOM. [Link]

-

The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. (2015). RSC Publishing. [Link]

-

Tris(acetylacetonato)iron(III). (n.d.). Wikipedia. [Link]

-

Novel Synthesis of Fe(acac)3. (n.d.). Scribd. [Link]

- EP1471567B1 - Organometallic iridium compounds, processes for producing the same, and processes for producing thin films. (n.d.).

-

List of metal-organic chemical vapour deposition precursors. (n.d.). Wikipedia. [Link]

-

Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. (2003). ResearchGate. [Link]

-

Vapor Pressure Data. (n.d.). MBE-Komponenten. [Link]

-

Applications of Metal Halide Precursors in CVD/ALD Processes. (2013). AZoNano. [Link]

-

Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. (2021). PMC. [Link]

-

Iron(III) acetylacetonate. (n.d.). Ereztech. [Link]

Sources

- 1. shura.shu.ac.uk [shura.shu.ac.uk]

- 2. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 3. azonano.com [azonano.com]

- 4. mdpi.com [mdpi.com]

- 5. List of metal-organic chemical vapour deposition precursors - Wikipedia [en.wikipedia.org]

- 6. (Acetylacetonato)dicarbonyliridium(I) | CAS 14023-80-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Iridium acetylacetonate - Wikipedia [en.wikipedia.org]

- 8. Iridium(III) acetylacetonate | 15635-87-7 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Iridium(III) Acetylacetonate | Ir(acac)₃ CAS 15635-87-7 | Aure Chemical [aurechem.com]

- 11. researchgate.net [researchgate.net]

The Genesis and Scientific Profile of Dicarbonyl(2,4-pentanedionato)iridium(I): A Technical Guide

Abstract

Dicarbonyl(2,4-pentanedionato)iridium(I), with the chemical formula Ir(CO)₂(acac), stands as a significant organometallic complex at the intersection of academic research and industrial application. This technical guide provides an in-depth exploration of its history, from the foundational discoveries in iridium carbonyl chemistry to its modern synthesis and diverse applications. We will delve into the structural and spectroscopic properties of the molecule, present a detailed, field-proven synthesis protocol, and discuss its role as a catalyst and a precursor in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this versatile iridium complex.

Introduction: A Versatile Iridium(I) Complex

Dicarbonyl(2,4-pentanedionato)iridium(I) is a coordinatively unsaturated, square planar d⁸ iridium(I) complex. The molecule features a central iridium atom bonded to two carbonyl (CO) ligands and a bidentate acetylacetonate (acac) ligand. This configuration imparts a unique combination of stability and reactivity, making it a valuable asset in various chemical transformations.

Its significance stems from its utility as a catalyst in organic synthesis and as a precursor for the deposition of high-purity iridium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).[1] In the realm of catalysis, it is recognized for its role in isomerization and anti-Markovnikov arylation of olefins.[2] Furthermore, its ability to undergo oxidative addition reactions makes it a versatile starting material for the synthesis of a wide array of iridium(III) complexes.[3]

This guide will provide a holistic overview of Ir(CO)₂(acac), from its intellectual origins in the pioneering days of organometallic chemistry to its contemporary applications.

Historical Context and Discovery

The discovery of dicarbonyl(2,4-pentanedionato)iridium(I) is not attributed to a single, seminal publication but rather emerged from the broader exploration of transition metal carbonyl and β-diketonate complexes in the mid-20th century. The groundwork was laid by pioneers such as Walter Hieber, who extensively investigated metal carbonyls, including those of iridium, as early as the 1940s.[4]

The intellectual lineage of Ir(CO)₂(acac) is closely intertwined with its rhodium analogue, dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂), which was reported in the 1960s by Bonati and Wilkinson.[4] Their work on dicarbonyl-β-diketonato complexes of rhodium provided the conceptual and methodological framework that was logically extended to iridium. Given the similar chemistry of these group 9 elements, the synthesis and characterization of the iridium complex would have been a natural progression for researchers in the field.

Early synthetic routes to related iridium carbonyl complexes often involved the carbonylation of iridium halides. For instance, the preparation of the dimeric precursor, di-μ-chloro-tetracarbonyldiiridium(I) ([Ir(CO)₂Cl]₂), was a crucial step. Subsequent reaction of this dimer with the sodium salt of acetylacetone would have been a logical, and likely successful, approach to obtaining Ir(CO)₂(acac). While a definitive "discovery" paper remains elusive in readily available literature, the compound's existence and preparative methods became established knowledge within the organometallic community, leading to its commercial availability and widespread use.[5][6]

Molecular Structure and Properties

Dicarbonyl(2,4-pentanedionato)iridium(I) possesses a square planar geometry around the central iridium atom, as is typical for d⁸ metal complexes. The acetylacetonate ligand chelates to the iridium center through its two oxygen atoms, forming a six-membered ring. The two carbonyl ligands occupy the remaining coordination sites.

The key physical and chemical properties of this complex are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₇IrO₄ | [5] |

| Molecular Weight | 347.35 g/mol | [5] |

| Appearance | Copper-brown crystalline solid | [6] |

| CAS Number | 14023-80-4 | [5] |

| Solubility | Soluble in most organic solvents |

Spectroscopic characterization is crucial for confirming the identity and purity of the complex. The infrared (IR) spectrum is particularly informative, displaying strong absorption bands in the carbonyl stretching region (ν(CO)) around 2000 cm⁻¹. The positions of these bands are sensitive to the electronic environment of the iridium center.

Synthesis Protocol: A Modern and Efficient Approach

While classical methods for the synthesis of dicarbonyl(2,4-pentanedionato)iridium(I) exist, modern procedures have been optimized for higher yield and purity. The following protocol is based on a well-established and efficient route.[1]

4.1. Overall Reaction Scheme

The synthesis is a two-step process starting from hydrated iridium trichloride:

-

Formation of the Intermediate Dimer: 2 IrCl₃·xH₂O + 2 C₈H₁₂ → [Ir(COD)Cl]₂ + 2 HCl + 2x H₂O (COD = 1,5-cyclooctadiene)

-

Carbonylation and Ligand Exchange: [Ir(COD)Cl]₂ + 4 CO + 2 Na(acac) → 2 Ir(CO)₂(acac) + 2 NaCl + 2 COD

4.2. Step-by-Step Experimental Procedure

Step 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)

-

To a flask containing a stir bar, add hydrated iridium trichloride (IrCl₃·xH₂O) and ethanol.

-

Add 1,5-cyclooctadiene (COD) to the mixture.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color of the solution will change as the reaction progresses.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

-

Collect the yellow-orange crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The refluxing ethanol serves as both a solvent and a reducing agent, reducing Ir(III) to Ir(I). The 1,5-cyclooctadiene acts as a stabilizing ligand for the Ir(I) center, forming the stable dimeric complex.

Step 2: Synthesis of Dicarbonyl(2,4-pentanedionato)iridium(I)

-

Dissolve the [Ir(COD)Cl]₂ dimer in a suitable organic solvent (e.g., acetone or dichloromethane) in a Schlenk flask under an inert atmosphere.

-

Bubble carbon monoxide (CO) gas through the solution for a period of time. The solution will typically change color.

-

In a separate flask, prepare a solution of sodium acetylacetonate by reacting acetylacetone with a base such as sodium carbonate or sodium methoxide in a suitable solvent.

-

Add the sodium acetylacetonate solution to the iridium carbonyl solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final copper-brown crystalline product.

Causality: The carbon monoxide displaces the cyclooctadiene ligand to form a dicarbonyliridium intermediate. The acetylacetonate anion then displaces the chloride ligands to form the final, stable product. The use of a slight excess of the acetylacetonate salt ensures complete reaction.

Applications in Research and Development

The utility of dicarbonyl(2,4-pentanedionato)iridium(I) is multifaceted, with significant applications in both fundamental research and industrial processes.

5.1. Homogeneous Catalysis

As a 16-electron complex, Ir(CO)₂(acac) is an active catalyst precursor for a variety of organic transformations. It can activate small molecules and facilitate bond-forming reactions. Its catalytic activity is often initiated by the oxidative addition of a substrate to the iridium center.

5.2. Precursor for Materials Science

A significant application of Ir(CO)₂(acac) is as a precursor for the deposition of iridium and iridium oxide thin films.[1] Its volatility and clean decomposition at elevated temperatures make it an ideal candidate for MOCVD and Atomic Layer Deposition (ALD). These iridium-containing films are highly valued for their high melting point, corrosion resistance, and catalytic properties, finding use in applications such as protective coatings and electrodes.

5.3. Synthesis of Novel Iridium Complexes

The reactivity of the iridium center in Ir(CO)₂(acac) makes it a valuable starting material for the synthesis of more complex iridium compounds. The carbonyl and acetylacetonate ligands can be displaced by other ligands, providing access to a wide range of iridium(I) and, through oxidative addition, iridium(III) complexes with tailored electronic and steric properties for applications in areas such as photoredox catalysis and organic light-emitting diodes (OLEDs).

Conclusion

Dicarbonyl(2,4-pentanedionato)iridium(I) is a cornerstone of iridium organometallic chemistry. Its history is rooted in the foundational explorations of metal carbonyls, and it has since evolved into a commercially available and widely used reagent and catalyst precursor. Its synthesis has been refined to be both efficient and high-yielding. The unique combination of stability and reactivity endowed by its dicarbonyl and acetylacetonate ligands ensures its continued relevance in academic and industrial research. This guide has provided a comprehensive overview of this important molecule, from its historical context to its practical applications, to serve as a valuable resource for the scientific community.

References

- Method for preparing dicarbonyl iridium acetylacetonate (I). CN104230999A.

- Bonati, F.; Wilkinson, G. (1964). Dicarbonyl-β-diketonato- and Related Complexes of Rhodium(I). J. Chem. Soc., 3156–3160.

-

Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Iridium, dicarbonyl(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-O,O')-, (SP-4-2)-. SpectraBase. Available at: [Link]

-

Synthesis and characterisation of some iridium-carbonyl-fluoride complexes. Crystal structures of [IrF(CO){P(C6H4-2-CH 3)3}2] and [IrF2(COD)py 2][BF4]. Dalton Transactions. Available at: [Link]

-

cis-Di(μ-trifluoroacetate)dirhodium tetracarbonyl: structure and chemistry. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. Chemistry of Materials. Available at: [Link]

-

Photochemistry of Rh(CO)2(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy. The Journal of Physical Chemistry. Available at: [Link]

-

Preparation of 2,4-disubstituted cyclopentenones by enantioselective iridium-catalyzed allylic alkylation: synthesis of 2'-methylcarbovir and TEI-9826. Chemistry. Available at: [Link]

-

An overview of the chemical vapor deposition of iridium. RSC Advances. Available at: [Link]

-

Synthesis, Characterization and Cytotoxic Activities of Half‐sandwich Pentamethylcyclopentadienyl Iridium(III) Complexes Conta. Open Access LMU. Available at: [Link]

-

Atomic layer deposition of iridium(III) acetylacetonate on alumina, silica–alumina, and silica supports. ResearchGate. Available at: [Link]

-

F. Albert Cotton's research works. ResearchGate. Available at: [Link]

-

Organometallic Iridium Complexes with Glucose Based Phosphite Ligands. Molecules. Available at: [Link]

-

Iridium-carbonyl complexes of nitrogen-oxygen and phosphrous-oxygen donor ligands: Synthesis, characterisation and reactivity. ResearchGate. Available at: [Link]

-

Iridium acetylacetonate. Grokipedia. Available at: [Link]

-

Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M. Chemical Science Review and Letters. Available at: [Link]

-

An Unprecedented Family of Luminescent Iridium(III) Complexes Bearing a Six-Membered Chelated Tridentate C^N^C Ligand. Inorganic Chemistry. Available at: [Link]

-

Cyclometalated Iridium-PhanePhos Complexes Are Active Catalysts in Enantioselective Allene-Fluoral Reductive Coupling and Related Alcohol-Mediated Carbonyl Additions That Form Acyclic Quaternary Carbon Stereocenters. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. The Discovery and Development of an Iridium‐Catalyzed N→C Alkyl Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I) - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 二羰基乙酰丙酮铱(I) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 14023-80-4 CAS Manufactory [m.chemicalbook.com]

Methodological & Application

MOCVD iridium thin film deposition using Ir(acac)(CO)2 precursor

Application Note: High-Purity Iridium Thin Film Deposition via MOCVD Precursor Focus: Dicarbonylacetylacetonato iridium(I) [Ir(acac)(CO)₂]

Executive Summary

This technical guide details the protocol for depositing high-purity Iridium (Ir) thin films using Ir(acac)(CO)₂ via Metal-Organic Chemical Vapor Deposition (MOCVD). While Iridium is critical for high-temperature electronics and spark plugs, its biocompatibility and high charge-injection capacity make it indispensable for neural stimulation electrodes and medical implant coatings .

Unlike the more common Ir(acac)₃, the Ir(acac)(CO)₂ precursor offers superior volatility and lower decomposition temperatures (starting ~200°C). However, achieving carbon-free films requires strict control over the oxidative decomposition pathway. This guide provides a self-validating workflow to master these variables.

Precursor Chemistry & Transport Physics

Compound: Dicarbonyl(acetylacetonato)iridium(I) Formula: Ir(C₅H₇O₂)(CO)₂ Appearance: Yellow to Orange Crystalline Solid

Thermal Behavior & Transport

Ir(acac)(CO)₂ is a solid precursor that relies on sublimation. Successful transport requires maintaining the "Thermal Gradient Rule" to prevent line clogging.

| Parameter | Value / Range | Notes |

| Sublimation Temp ( | 90°C – 110°C | Vapor pressure is sufficient for transport >90°C. |

| Decomposition Onset | ~200°C | Occurs in vacuum/O₂. significantly lower than Ir(acac)₃ (~400°C). |

| Transport Lines ( | 120°C – 130°C | Must be > |

| Showerhead ( | 130°C – 140°C | Must be > |

Critical Insight: Ir(acac)(CO)₂ is sensitive to "parasitic decomposition." If the showerhead temperature exceeds 150°C, the precursor may decompose before reaching the substrate, leading to particle formation rather than film growth.

Reaction Mechanism: The Role of Oxygen

The "Why" behind the Protocol: Attempting to deposit Iridium using only thermal decomposition (pyrolysis) or Hydrogen reduction often results in films with high Carbon contamination (>10 at.%) and granular morphology.

The Oxidative Solution: Oxygen (O₂) is not just a carrier; it is a chemical scavenger .

-

Adsorption: Ir(acac)(CO)₂ adsorbs onto the heated substrate.

-

Ligand Exchange: The CO ligands desorb relatively easily.

-

Combustion: O₂ attacks the stable acac (acetylacetonate) ligand, breaking the Ir-O and C-C bonds.

-

Byproduct Removal: Carbon is converted to CO₂ and Hydrogen to H₂O, which are volatile and pumped away.

Visualizing the Pathway:

Figure 1: Oxidative decomposition pathway of Ir(acac)(CO)₂. Oxygen is required to "burn off" the organic ligands, ensuring high-purity metallic films.

Experimental Protocol (MOCVD)

System Requirements:

-

Cold-wall vertical or horizontal reactor.

-

Low-pressure capability (1–10 Torr).

-

Mass Flow Controllers (MFCs) for Ar (Carrier) and O₂ (Reactant).

Step-by-Step Methodology

Phase 1: Pre-Deposition Preparation

-

Substrate Cleaning: Standard RCA clean for Si wafers; Solvent clean (Acetone/IPA) for metallic/ceramic substrates.

-

Precursor Loading: Load Ir(acac)(CO)₂ into the bubbler/vaporizer. Note: While relatively air-stable, loading in a glovebox (N₂ atmosphere) is recommended to ensure reproducibility.

-

System Bake-out: Heat reactor walls to 100°C under vacuum for 1 hour to remove moisture.

Phase 2: Process Parameters (The Recipe)

| Parameter | Setting | Rationale |

| Substrate Temp ( | 280°C – 350°C | Optimal window. <250°C = Low growth rate; >400°C = Diffusion/Agglomeration risks. |

| Bubbler Temp | 100°C | Generates sufficient vapor pressure. |

| Carrier Gas (Ar) | 50 – 100 sccm | Transports precursor. Keep flow moderate to increase residence time. |

| Reactant Gas (O₂) | 100 – 500 sccm | Crucial: Maintain O₂/Ar ratio > 1 to ensure full ligand oxidation. |

| Chamber Pressure | 2 – 5 Torr | Low pressure improves uniformity and reduces gas-phase nucleation. |

| Deposition Time | 10 – 60 mins | Typical growth rates are 2–5 nm/min depending on |

Phase 3: Deposition Cycle

-

Stabilize substrate temperature (

) and pressure with Ar flow only. -

Introduce O₂ flow and allow to stabilize (2 mins).

-

Start Run: Divert precursor flow from "Bypass" to "Reactor."

-

Monitor pressure: A slight pressure rise indicates precursor transport.

-

Stop Run: Divert precursor to Bypass. Stop O₂ flow.

-

Cool Down: Cool substrate to <100°C under Ar flow before venting.

Process Optimization & Troubleshooting

Self-Validating the System: If the film fails quality checks, use this logic tree to diagnose the failure.

| Symptom | Probable Cause | Corrective Action |

| Black/Sooty Film | Carbon Contamination | Increase O₂ flow. The organic ligands are not fully combusting. |

| No Deposition | Precursor Starvation | Check bubbler temp. Ensure lines are heated >120°C (prevent condensation). |

| Rough/Hazy Film | Gas Phase Reaction | Lower Pressure or Lower Showerhead Temp . Precursor is reacting before hitting the surface. |

| High Resistivity | Iridium Oxide (IrO₂) formation | Decrease O₂ flow or Increase |

Reactor Diagram:

Figure 2: Schematic of the MOCVD delivery system highlighting the thermal gradient required to prevent precursor condensation.

References

-

Vapor Pressure & Thermal Properties

- Semyannikov, P. P., et al. "Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine.

-

Reaction Mechanism (Role of Oxygen)

- Helfenbein, et al. "In Situ Reaction Mechanism Studies on Atomic Layer Deposition of Ir and IrO₂ from Ir(acac)₃." The Journal of Physical Chemistry C, 2005. (Note: Mechanisms for acac ligands are analogous).

-

Deposition Protocols & Comparison

- Vargas, et al. "Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium.

-

Medical Applications (Neural Electrodes)

- Cogan, S. F. "Neural Stimulation and Recording Electrodes." Annual Review of Biomedical Engineering, 2008.

Protocol for synthesizing Dicarbonyl(2,4-pentanedionato)iridium from IrCl3

Technical Application Note: High-Purity Synthesis of Dicarbonyl(2,4-pentanedionato)iridium(I)

Executive Summary

Dicarbonyl(2,4-pentanedionato)iridium(I) , commonly denoted as Ir(acac)(CO)

This protocol details the synthesis of Ir(acac)(CO)

Key Performance Indicators (KPIs):

-

Target Purity: >99.9% (trace metal basis)

-

Yield: ~75–85%

-

Appearance: Canary yellow to orange crystalline solid

-

Primary Application: MOCVD Precursor, Catalysis[1]

Reaction Mechanism & Strategy

The synthesis proceeds via a two-stage mechanism:

-

Reductive Carbonylation: Ir(III) is reduced to Ir(I) by CO, forming the intermediate chlorocarbonyl species (likely the anionic

or the dimer -

Ligand Substitution: The labile chloride ligands are displaced by the acetylacetonate anion (acac

), generated in situ by deprotonating acetylacetone with a weak base.

Reaction Equation:

Safety & Pre-requisites

-

Carbon Monoxide (CO): Extremely toxic. All reactions involving CO must be performed in a well-ventilated fume hood with a working CO detector.

-

Iridium Residues: Precious metal waste must be collected separately for reclamation.

-

Solvents: 2-Methoxyethanol is a reproductive toxin; handle with butyl rubber gloves.

Reagents & Materials Table

| Reagent | Grade | Role | Notes |

| IrCl | >99% (Ir ~54%) | Precursor | Hygroscopic; store in desiccator. |

| Acetylacetone (Hacac) | >99% | Ligand | Distill if yellow/impure. |

| Carbon Monoxide | >99.5% | Reductant/Ligand | Gas cylinder with regulator. |

| 2-Methoxyethanol | Anhydrous | Solvent | High BP (124°C) facilitates reduction. |

| Sodium Carbonate (Na | ACS Reagent | Base | Neutralizes HCl formed. |

| n-Hexane | HPLC Grade | Extraction | For purification. |

Experimental Protocol

Phase 1: Reductive Carbonylation (Formation of Intermediate)

Objective: Reduce Ir(III) to Ir(I) and install carbonyl ligands.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a gas inlet tube (sparger) reaching the bottom of the flask, and a magnetic stir bar. Connect the top of the condenser to a mineral oil bubbler to monitor gas flow.

-

Dissolution: Charge the flask with 1.0 g of IrCl

·nH -

Deoxygenation: Bubble Nitrogen (N

) through the solution for 15 minutes to remove oxygen. -

Carbonylation: Switch the gas flow to Carbon Monoxide (CO) . Adjust the flow to a steady stream (approx. 1–2 bubbles per second).

-

Reflux: Heat the mixture to reflux (approx. 125°C) using an oil bath.

-

Observation: The dark brown solution will gradually lighten to a clear yellow or amber color over 4–6 hours. This indicates the conversion to Ir(I) carbonyl species.[1]

-

Critical Check: If black precipitate forms, the temperature is too high or CO flow is insufficient (Ir decomposes to metal).

-

Phase 2: Ligand Exchange

Objective: Substitute chloride ligands with acetylacetonate.

-

Cooling: Remove the oil bath and allow the solution to cool to room temperature while maintaining a slow CO flow.

-

Reagent Addition:

-

Add 1.0 mL Acetylacetone (approx. 10 mmol, ~3 eq).

-

Add 1.0 g Sodium Carbonate (Na

CO

-

-

Reaction: Re-heat the mixture to reflux for 1–2 hours.

-

Quenching: Cool the mixture to room temperature. Evaporate the solvent to dryness under reduced pressure (Rotary Evaporator) at 60°C. Do not overheat the dry residue.

Phase 3: Isolation and Purification

Objective: Isolate the product from inorganic salts and purify to CVD grade.

-

Extraction: Add 50 mL of n-Hexane to the dry residue. Sonicate or stir vigorously to extract the organometallic product. The inorganic salts (NaCl, unreacted carbonates) will remain solid.

-

Filtration: Filter the slurry through a Celite pad or a fritted glass funnel to remove solids.

-

Crystallization: Evaporate the hexane filtrate to a small volume (~5 mL) and cool to -20°C. Yellow/Orange crystals of crude Ir(acac)(CO)

will form. Filter and dry under vacuum. -

Sublimation (Gold Standard): For high-purity applications, the crude solid must be sublimed.[5]

-

Place the crude solid in a sublimation apparatus.[5]

-

Apply high vacuum (<0.1 Torr).

-

Heat the bottom of the vessel to 80–100°C .

-

Collect the pure canary yellow crystals on the cold finger (cooled with water or dry ice/acetone).

-

Characterization & Quality Control

| Technique | Expected Result | Interpretation |

| FT-IR (Hexane) | Two strong bands confirm cis-dicarbonyl geometry. | |

| Singlet for methine proton; singlet for methyl groups indicates symmetry. | ||

| Appearance | Canary Yellow / Orange Crystalline Solid | Dark or green color indicates impurities (often Ir-clusters). |

| Melting Point | Sublimes (decomposes >150°C) | Sharp melting point is difficult to observe due to sublimation. |

Data Integrity Note: The IR stretching frequencies are distinct from the Rh analogue (Rh(acac)(CO)

Workflow Visualization

Caption: Step-by-step synthesis workflow for Ir(acac)(CO)2 highlighting critical intermediate formation and sublimation purification.

Troubleshooting & Optimization

-

Problem: Black Precipitate during Reflux.

-

Cause: Thermal decomposition of the carbonyl intermediate to metallic Iridium.

-

Solution: Ensure CO flow is continuous. Lower bath temperature slightly. Ensure the system is strictly oxygen-free before heating.

-

-

Problem: Greenish Product.

-

Cause: Formation of Iridium clusters (e.g., Ir

(CO) -

Solution: Sublimation usually separates the volatile monomeric Ir(acac)(CO)

from heavier clusters.

-

-

Alternative Route (High Yield):

-

If direct carbonylation is low yielding, convert IrCl

to [Ir(COD)Cl]

-

References

-

Vertex AI Search. (2025). Method for preparing dicarbonyl iridium acetylacetonate (I). Patent CN104230999A. Link

-

Bonati, F., & Wilkinson, G. (1964). Dicarbonyl-β-diketonato- and related complexes of rhodium(I). Journal of the Chemical Society, 3156-3160. (Foundational methodology for Rh/Ir dicarbonyls). Link

-

NIST Chemistry WebBook. (2023). Acetylacetone IR Spectrum. (Reference for ligand characterization). Link

-

Colonial Metals Inc. (2023).[6] (Acetylacetonato)dicarbonyliridium(I) Product Data. (Physical properties verification). Link

Sources

- 1. CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I) - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. innovation.world [innovation.world]

- 6. colonialmetals.com [colonialmetals.com]

Catalytic applications of Ir(acac)(CO)2 in organic synthesis

Executive Summary

Dicarbonyl(acetylacetonato)iridium(I) (Ir(acac)(CO)₂; CAS 14023-80-4) is a specialized homogeneous catalyst precursor defined by its high volatility, solubility in organic media, and distinct electronic signature. Unlike the more ubiquitous [Ir(COD)Cl]₂ used in C–H activation, Ir(acac)(CO)₂ is the premier precursor for carbonylation and hydrocarboxylation chemistries. Its pre-coordinated CO ligands allow it to bypass the induction periods often seen with cyclooctadiene-based precursors in CO-rich environments, making it the gold standard for mechanistic studies of the Cativa™ process and emerging CO₂ fixation technologies.

This guide details the synthesis, characterization, and deployment of Ir(acac)(CO)₂ in high-pressure organic synthesis.

Part 1: Catalyst Synthesis & Characterization

Rationale: Commercial supplies of Ir(acac)(CO)₂ can degrade into insoluble clusters. For reproducible catalysis, fresh synthesis from IrCl₃ is recommended. This protocol ensures a "self-validating" system where the intermediate color changes confirm reaction progress.

Protocol 1.1: Synthesis of Ir(acac)(CO)₂ from IrCl₃

Principle: The synthesis proceeds via the reduction of Ir(III) to an Ir(I) olefin complex, followed by ligand exchange with CO and acetylacetone.

Reagents:

-

Iridium(III) chloride hydrate (

)[1] -

1,5-Cyclooctadiene (COD)[1]

-

Acetylacetone (acacH)

-

Carbon Monoxide (CO) gas

-

Potassium Hydroxide (KOH)

-

Solvents: Ethanol (degassed), 2-Methoxyethanol.

Step-by-Step Workflow:

-

Formation of [Ir(COD)Cl]₂ (The Dimer):

-

Dissolve

(1.0 g) in a mixture of 2-methoxyethanol (10 mL) and water (5 mL). -

Add excess COD (3 mL).

-

Reflux under inert atmosphere (N₂) for 18 hours.

-

Validation: The solution turns from dark red to a brick-red precipitate .

-

Filter, wash with water/methanol, and dry. Yield: ~65-70%.

-

-

Carbonylation to Ir(acac)(CO)₂:

-

Suspend [Ir(COD)Cl]₂ (500 mg) in degassed benzene or toluene (20 mL).

-

Bubble CO gas through the suspension at room temperature for 30 mins.

-

Validation: The red solid dissolves, and the solution turns pale yellow (formation of

species). -

Add a mixture of acetylacetone (0.2 mL) and KOH (100 mg) in ethanol (5 mL).

-

Stir for 2 hours under CO atmosphere.

-

Evaporate solvent to dryness; sublime the residue at 60-80°C under vacuum (0.1 mmHg).

-

Product: Canary yellow/orange crystals.

-

Characterization Table:

| Parameter | Value | Diagnostic Note |

| Appearance | Yellow/Orange Crystalline Solid | Darkening indicates decomposition to Ir(0). |

| IR (Solution) | Two sharp bands (symmetric/asymmetric). | |

| ¹H NMR | Distinct acac methine and methyl protons. | |

| Solubility | Soluble in Benzene, THF, CH₂Cl₂ | Insoluble in water. |

Part 2: Application A - Hydrocarboxylation of Olefins

Context: This is a "Green Chemistry" application where Ir(acac)(CO)₂ acts as the active catalyst for fixing CO₂ into olefins to produce carboxylic acids. Unlike Rhodium, Iridium prefers this pathway in the presence of iodide promoters.

Mechanism & Logic

The reaction requires the in-situ generation of an anionic iodocarbonyl species. Ir(acac)(CO)₂ is superior here because it lacks strongly bound phosphines or dienes that would inhibit the coordination of CO₂/CO.

Caption: Catalytic cycle for hydrocarboxylation. The Ir(acac)(CO)₂ precursor is converted to the active anionic iodide species, facilitating olefin insertion.

Protocol 2.1: Hydrocarboxylation of Cyclohexene

Objective: Synthesis of Cyclohexanecarboxylic Acid.

Reagents:

-

Substrate: Cyclohexene (1.0 mmol)

-

Catalyst: Ir(acac)(CO)₂ (1.5 mol%)

-

Promoter: LiI (Lithium Iodide) (20 mol%)

-

Solvent: Acetic Acid (0.6 mL)

-

Gases: CO₂ (5.3 MPa), H₂ (1.0 MPa)[2]

Procedure:

-

Reactor Loading: In a glovebox, load a stainless steel autoclave (lined with PTFE) with Ir(acac)(CO)₂, LiI, and Acetic Acid.

-

Substrate Addition: Add Cyclohexene last to prevent premature polymerization.

-

Pressurization: Seal the reactor. Purge twice with CO₂ (0.5 MPa).

-

Charge: Pressurize with H₂ (1.0 MPa) first, then boost with CO₂ to reach total pressure (approx 6.3 MPa).

-

Reaction: Heat to 170°C with stirring (800 rpm) for 14 hours.

-

Note: High temperature is critical for the Reverse Water-Gas Shift (RWGS) component if CO is generated in situ from CO₂.

-

-

Workup: Cool to room temperature. Vent gases carefully (in fume hood). Analyze liquid phase by GC-FID or HPLC.

Expected Results:

-

Yield: >60% Cyclohexanecarboxylic acid.

-

Selectivity: High selectivity for carboxylic acid over hydrogenation products (cyclohexane).

Part 3: Application B - Methanol Carbonylation (Cativa™ Model)

Rationale: While industrial plants use simple iodide salts, research labs use Ir(acac)(CO)₂ to study the kinetics of the Cativa™ process because it allows precise control over the Start-of-Reaction species without water or halide contaminants present in hydrated salts.

Protocol 3.1: Kinetic Study of Carbonylation

Objective: Monitor the conversion of Methanol to Acetic Acid.

Reagents:

-

Methanol (Substrate/Solvent)[3]

-

Methyl Iodide (MeI) (Co-catalyst, 10% v/v)

-

Ir(acac)(CO)₂ (Precatalyst, 1000 ppm Ir)

-

Water (5% w/w - essential for the catalytic turnover)

Experimental Setup:

-

In-Situ Monitoring: Use a High-Pressure IR (HP-IR) probe (ReactIR).

-

Dissolution: Dissolve Ir(acac)(CO)₂ in MeOH/MeI/H₂O mixture.

-

Observation: The characteristic IR bands of Ir(acac)(CO)₂ (2088, 2002 cm⁻¹) will disappear upon heating and addition of MeI, replaced by the bands of the active species [Ir(CO)₂I₂]⁻ (2115, 2060 cm⁻¹) and [Ir(CO)₂I₄]⁻ .

-

-

Reaction: Pressurize with CO (30 bar) and heat to 190°C.

-

Data Analysis: Track the consumption of MeOH and formation of Methyl Acetate (intermediate) and Acetic Acid.[4][5]

Part 4: Expert Insights & Critical Comparison

Why Ir(acac)(CO)₂?

The choice of precursor dictates the "induction period" of the reaction.

| Precursor | Ligand Environment | Suitability for Carbonylation | Induction Period |

| Ir(acac)(CO)₂ | Carbonyl-rich, labile acac | Excellent. CO ligands are already present; acac leaves easily as H(acac). | Short/None |

| [Ir(COD)Cl]₂ | Olefin-rich, Chloride bridged | Poor. COD is difficult to displace with CO; requires harsh conditions or long induction. | Long |

| IrCl₃·xH₂O | High oxidation state | Moderate. Requires in-situ reduction (variable reproducibility). | Variable |

Contraindications (Where NOT to use)

Do not use Ir(acac)(CO)₂ for C–H Borylation (e.g., Hartwig-Miyaura type).

-

Reason: C–H borylation typically requires an electron-rich, 14-electron species generated from [Ir(COD)(OMe)]₂. The CO ligands in Ir(acac)(CO)₂ are strong

-acceptors; they stabilize the metal center too much, preventing the oxidative addition of the B-B or C-H bond, and they poison the vacant sites required for the catalytic cycle.

References

-

Hydrocarboxylation of Olefins

-

Methanol Carbonylation (Cativa Process)

- Title: Promotion of Iridium-Catalyzed Methanol Carbonylation: Mechanistic Studies of the C

- Source:Journal of the American Chemical Society2004, 126(9), 2847–2861.

-

URL:[Link]

- Title: Method for preparing dicarbonyl iridium acetylacetonate (Patent CN104230999A).

-

Physical Properties & CVD

- Title: Solubility Measurement of Noble-Metal-Chel

- Source:Journal of Supercritical Fluids (Relevant data on Ir(acac)

-

URL:[Link]

Sources

- 1. CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I) - Google Patents [patents.google.com]

- 2. Iridium-Catalyzed Hydrocarboxylation of Olefins with CO2 and H2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

Application Note: Dicarbonyl(2,4-pentanedionato)iridium(I) for C-H Bond Activation

This Application Note is designed for advanced researchers and drug discovery scientists. It moves beyond standard "recipe" protocols to address the specific utility of Dicarbonyl(2,4-pentanedionato)iridium(I) (referred to herein as Ir(acac)(CO)₂ ) in Carbon-Hydrogen (C-H) bond activation.

Unlike the ubiquitous [Ir(COD)(OMe)]₂ used for high-throughput borylation, Ir(acac)(CO)₂ serves a distinct role: it is a precision tool for mechanistic profiling , photochemical activation , and the synthesis of robust pincer catalysts .

Part 1: Strategic Overview & Causality

The Role of Ir(acac)(CO)₂ in C-H Activation

While [Ir(COD)(OMe)]₂ is the industry standard for thermal C-H borylation due to its labile cyclooctadiene ligand, Ir(acac)(CO)₂ offers unique advantages for specific workflows:

-

Mechanistic Reporter: The strong infrared (IR) signature of the carbonyl (CO) ligands (

) acts as a built-in probe. Shifts in these bands allow researchers to monitor oxidative addition events in real-time, quantifying the electronic environment of the metal center during C-H cleavage. -

Photochemical Entry: The CO ligands are robust thermally but labile photochemically. This allows for "on-demand" generation of the unsaturated 16-electron species required for C-H insertion, permitting spatial and temporal control impossible with thermal catalysts.

-

Pincer Catalyst Precursor: It is the preferred starting material for synthesizing high-stability Iridium-Pincer complexes (e.g., Ir-PCP, Ir-POCOP) used in alkane dehydrogenation, as the acac ligand provides a clean exchange pathway without introducing interfering halides.

The "Self-Validating" Concept

A robust protocol must confirm its own success. When using Ir(acac)(CO)₂:

-

Visual Validation: The transition from the bright yellow/orange precursor to a pale or colorless hydride species often indicates successful oxidative addition.

-

Spectroscopic Validation: The diagnostic blue-shift in the IR spectrum of the CO bands confirms the oxidation of Ir(I) to Ir(III) upon C-H or C-X activation.

Part 2: Experimental Protocols

Protocol A: Synthesis of Active Pincer Catalysts (Ir-PCP)

For generating robust catalysts capable of alkane dehydrogenation and late-stage functionalization.

Objective: Convert Ir(acac)(CO)₂ into a catalytic Ir(PCP)(CO) species. Mechanism: Ligand displacement driven by the chelate effect of the pincer ligand.

Materials

-

Precursor: Ir(acac)(CO)₂ (1.0 equiv)

-

Ligand: PCP Pincer Ligand (e.g., C₆H₃-1,3-(CH₂PtBu₂)₂) (1.0 equiv)

-

Solvent: Toluene (anhydrous, degassed)

-

Apparatus: Schlenk line or Glovebox (Strict O₂ exclusion required).

Step-by-Step Methodology

-

Charge: In a glovebox, weigh Ir(acac)(CO)₂ (100 mg, 0.288 mmol) and the PCP ligand (0.288 mmol) into a heavy-walled Schlenk tube.

-

Solvate: Add 5 mL of toluene. The solution should appear yellow/orange.

-

Thermal Activation: Seal the tube and heat to 110°C for 12 hours.

-